N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
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Overview
Description
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyethyl group, and an oxopiperidinyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-(2-chlorophenyl)-2-methoxyethanol, followed by its reaction with appropriate reagents to introduce the ethanediamide moiety. The final step involves the incorporation of the oxopiperidinyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies to investigate the interactions with specific proteins or enzymes.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide include other ethanediamide derivatives with different substituents on the phenyl and piperidinyl groups. Examples include:
- N’-[2-(2-bromophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
- N’-[2-(2-fluorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Uniqueness
The uniqueness of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-30-19(17-9-2-3-10-18(17)23)14-24-21(28)22(29)25-15-7-6-8-16(13-15)26-12-5-4-11-20(26)27/h2-3,6-10,13,19H,4-5,11-12,14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEFOBJVVBHMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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